methyl (4-(N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)sulfamoyl)phenyl)carbamate
Description
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Properties
IUPAC Name |
methyl N-[4-[furan-3-ylmethyl(thiophen-2-ylmethyl)sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-24-18(21)19-15-4-6-17(7-5-15)27(22,23)20(11-14-8-9-25-13-14)12-16-3-2-10-26-16/h2-10,13H,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBHODGKHSXVJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (4-(N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)sulfamoyl)phenyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article examines its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H21N3O4S
- Molecular Weight : 391.5 g/mol
- CAS Number : 1428352-96-8
This compound exhibits biological activity primarily through inhibition of matrix metalloproteinases (MMPs), specifically MMP-2. MMPs are critical in various physiological processes, including tissue remodeling and inflammation. Inhibition of MMPs has therapeutic implications for diseases such as cancer and arthritis.
Inhibition Profile
Research indicates that this compound selectively inhibits MMP-2 while sparing other MMPs like MMP-1 and MMP-9, making it a candidate for targeted therapies. The inhibition constants (IC50 values) for various MMPs are summarized in Table 1.
| Compound | Target MMP | IC50 (µM) |
|---|---|---|
| Methyl Carbamate | MMP-2 | 0.87 |
| Methyl Carbamate | MMP-9 | >10 |
| Methyl Carbamate | MMP-14 | >10 |
Case Study: Cancer Metastasis
In a study focusing on the role of MMPs in cancer metastasis, this compound was shown to reduce the invasive potential of cancer cells in vitro. The compound demonstrated a dose-dependent decrease in cell migration, suggesting its potential as an anti-metastatic agent.
Cytotoxicity Assessment
Cytotoxicity tests were performed using Vero and MDCK cell lines. The compound exhibited low cytotoxicity with CC50 values exceeding 100 µM, indicating a favorable safety profile for further development.
Metabolic Stability
The metabolic stability of this compound was evaluated in rat liver S9 fractions. The half-life was determined to be approximately 22.8 minutes, indicating moderate stability in metabolic conditions.
Metabolite Identification
Several metabolites were identified during the metabolic studies:
- Hydrolysis product (M1)
- Sulfinic acid derivative (M2)
- Thiirane S-oxide (M3)
These metabolites may contribute to the overall pharmacological profile of the parent compound.
Q & A
Q. Q1. What are the recommended synthetic routes for methyl (4-(N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)sulfamoyl)phenyl)carbamate?
Methodological Answer: The synthesis typically involves multi-step reactions:
Sulfamoyl Group Introduction : React 4-aminophenylcarbamate with thiophen-2-ylmethyl and furan-3-ylmethyl halides in the presence of a base (e.g., K₂CO₃) to form the N,N-dialkylated sulfamoyl intermediate.
Carbamate Formation : Treat the intermediate with methyl chloroformate under anhydrous conditions (e.g., DCM, 0–5°C) to install the methyl carbamate moiety.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation .
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
- Optimize stoichiometry to minimize byproducts (e.g., mono-alkylated species) .
Q. Q2. How is the structural integrity of this compound validated?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., sulfamoyl protons at δ 3.5–4.0 ppm; carbamate carbonyl at ~155 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS with <2 ppm error) .
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the thiophene-furan-sulfamoyl core .
Data Cross-Validation : Compare experimental results with computational predictions (e.g., DFT for NMR chemical shifts) .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
Methodological Answer: Discrepancies often arise from metabolic instability or poor pharmacokinetics. Address these by:
Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free carbamate or sulfamoyl fragments) in plasma .
Structural Optimization : Introduce steric hindrance (e.g., bulkier substituents on furan/thiophene) to reduce enzymatic degradation .
Formulation Adjustments : Encapsulate the compound in liposomes or PEGylated carriers to enhance bioavailability .
Case Study : A related carbamate derivative showed 50% higher in vivo efficacy after cyclodextrin encapsulation .
Q. Q4. How can the mechanism of action be elucidated for this compound?
Methodological Answer:
Target Identification :
- Perform kinase/protease inhibition assays (IC₅₀ determination) using purified enzymes (e.g., COX-2, MMP-9) .
- Use SPR (Surface Plasmon Resonance) to measure binding affinity to suspected targets (e.g., Kd < 1 μM for high potency) .
Pathway Analysis :
- Conduct transcriptomics (RNA-seq) on treated cell lines to identify dysregulated pathways (e.g., NF-κB, MAPK) .
- Validate findings with siRNA knockdown of candidate targets .
Example : A sulfamoyl-containing analog inhibited MMP-9 with IC₅₀ = 0.8 μM, confirmed via zymography .
Q. Q5. What are the key challenges in designing SAR studies for this compound?
Methodological Answer: Focus on systematic structural variations:
Core Modifications :
- Replace furan/thiophene with other heterocycles (e.g., pyrrole, pyridine) to assess electronic effects .
- Vary sulfamoyl substituents (e.g., benzyl vs. alkyl chains) to study steric impact.
Activity Cliffs : Use Free-Wilson analysis to quantify contributions of individual substituents to bioactivity .
Computational Tools : Apply molecular docking (AutoDock Vina) to predict binding poses and guide synthetic priorities .
Data Interpretation : Correlate logP values (e.g., >3.0) with membrane permeability using Caco-2 cell assays .
Q. Q6. How to address solubility limitations in biological assays?
Methodological Answer:
Co-Solvents : Use DMSO (<1% v/v) or β-cyclodextrin (10 mM) to solubilize the compound in aqueous buffers .
Salt Formation : Synthesize hydrochloride or sodium salts to improve polar solubility .
Prodrug Approach : Convert the carbamate to a phosphate ester for enhanced aqueous solubility, which is cleaved in vivo .
Validation : Measure solubility via shake-flask method (USP guidelines) and confirm stability via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
